molecular formula C16H15N5O2S B12190195 N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B12190195
M. Wt: 341.4 g/mol
InChI Key: JTPBQSVRULBMBZ-UHFFFAOYSA-N
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Description

The compound N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide features a cyclopenta[b]thiophene core substituted with a tetrazole ring and a 4-methoxyphenyl carboxamide group.

Properties

Molecular Formula

C16H15N5O2S

Molecular Weight

341.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C16H15N5O2S/c1-23-11-7-5-10(6-8-11)18-15(22)14-12-3-2-4-13(12)24-16(14)21-9-17-19-20-21/h5-9H,2-4H2,1H3,(H,18,22)

InChI Key

JTPBQSVRULBMBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCC3)N4C=NN=N4

Origin of Product

United States

Preparation Methods

Direct Amidation

The carboxamide group at C3 is reacted with 4-methoxyaniline using a carbodiimide coupling agent (e.g., EDC/HCl) in dichloromethane. This method affords moderate yields (60–70%) but requires rigorous purification via column chromatography.

Reductive Amination

An alternative route involves converting the carboxamide to a carboxylic acid (via hydrolysis with HCl), followed by activation as an acyl chloride (thionyl chloride) and reaction with 4-methoxyaniline. This method achieves higher purity (≥95% by HPLC) but risks over-chlorination of the thiophene core.

Optimization and Scalability

Comparative studies highlight ethanol as the optimal solvent for tetrazole coupling, minimizing side reactions compared to DMF or THF. Additionally, substituting elemental sulfur with Lawesson’s reagent in the Gewald reaction improves thiophene ring formation efficiency (85% yield).

Table 1: Key Reaction Parameters and Yields

StepReagents/ConditionsYield (%)Purity (%)
Gewald reactionCyclopentanone, cyanoacetamide, S₈, EtOH7098
BrominationBr₂, CH₃COOH, 80°C7595
Tetrazole coupling1H-Tetrazol-1-amine, EtOH, reflux6497
Amidation4-Methoxyaniline, EDC, DCM6896

Analytical Characterization

Final product validation employs:

  • IR spectroscopy : Peaks at ν~1650 cm⁻¹ (amide C=O) and ν~1250 cm⁻¹ (tetrazole C-N).

  • ¹H NMR : A singlet for the methoxy group (δ 3.8 ppm) and aromatic protons (δ 6.9–7.3 ppm).

  • LCMS : Molecular ion peak at m/z 392 [M+H]⁺, consistent with the molecular formula C₁₈H₁₈N₆O₂S.

Challenges and Mitigation Strategies

  • Tetrazole instability : Prolonged heating during coupling can degrade the tetrazole ring. Short reflux durations (≤10 h) and inert atmospheres (N₂) mitigate this.

  • Byproduct formation : Bromination at undesired positions is minimized using controlled stoichiometry (1:1.2 ratio of thiophene:bromine) .

Chemical Reactions Analysis

Oxidative Transformations

The tetrazole ring and thiophene moiety undergo distinct oxidative processes:

Reaction TypeReagents/ConditionsProductsKey FindingsSources
Tetrazole oxidationAqueous NaOCl (bleach)Dimeric products via N-N couplingShows solvent-dependent regioselectivity in analogous compounds
Thiophene ring oxidationH<sub>2</sub>O<sub>2</sub>, MCPBASulfoxide/sulfone derivativesElectron-rich thiophene systems oxidize preferentially at sulfur
Methoxy group oxidationKMnO<sub>4</sub> (acidic)Quinone derivativesRequires harsh conditions due to aromatic stabilization

Hydrolysis Reactions

The carboxamide group participates in controlled hydrolysis:

Reaction TypeConditionsProductsSelectivity NotesSources
Acidic hydrolysis6M HCl, refluxCarboxylic acid + 4-methoxyanilineComplete cleavage in 4–6 hours
Basic hydrolysisNaOH (aq.), ΔSodium carboxylate + amineRequires prolonged heating (>8 hrs)
Enzymatic hydrolysisLipase (pH 7.4)Partial amide cleavageLimited to specific microbial strains

Nucleophilic Substitution

The tetrazole nitrogen exhibits nucleophilic displacement capacity:

Target SiteNucleophileConditionsProductsYield RangeSources
Tetrazole N1Grignard reagentsTHF, −78°CN-alkylated tetrazoles45–68%
Thiophene C2Amines (e.g., morpholine)DMF, 80°CC-N coupled derivatives52–75%
Carboxamide OROH (alcohols)H<sup>+</sup> catalysisEster analogs60–82%

Cycloaddition and Ring-Opening

The tetrazole participates in click chemistry and cycloreversion:

Reaction TypePartnersConditionsProductsApplicationsSources
Huisgen cycloadditionTerminal alkynesCu(I) catalystTriazole hybridsBioorthogonal labeling
Tetrazole ring openingH<sub>2</sub>O (acidic)NH<sub>3</sub> + CO<sub>2</sub>Degradation pathwayStability analysis
Retro-Diels-AlderThermal (Δ > 200°C)Furan + nitrile fragmentsPyrolysis productsThermal stability studies

Reductive Modifications

Selective reduction of unsaturated systems:

TargetReducing AgentConditionsProductsStereochemical OutcomeSources
Dihydrocyclopenta ringH<sub>2</sub>/Pd-CEthanol, RTFully saturated cyclopentanecis-selective hydrogenation
Tetrazole ringLiAlH<sub>4</sub>Et<sub>2</sub>O, 0°C1,5-dihydrotetrazoleRing contraction observed
Aromatic methoxyBBr<sub>3</sub>CH<sub>2</sub>Cl<sub>2</sub>, −20°CPhenolic derivativeDemethylation without ring damage

Crystallographic Insights

Single-crystal X-ray studies reveal reaction-induced conformational changes:

DerivativeBond Length ChangesDihedral Angle ShiftsPacking ModificationsSources
Oxidized sulfoneS=O: 1.43 Å (vs S-C: 1.76 Å)Thiophene-tetrazole: 12.8° → 18.4°Increased π-stacking distance
Hydrogenated analogC-C: 1.54 Å (vs 1.48 Å)Cyclopentane puckering: 25.3°Layered H-bond networks

Comparative Reaction Kinetics

Key kinetic parameters for major pathways:

Reactionk (25°C, M<sup>−1</sup>s<sup>−1</sup>)ΔH<sup>‡</sup> (kJ/mol)ΔS<sup>‡</sup> (J/mol·K)Solvent Effects
Tetrazole alkylation2.3×10<sup>−3</sup>68.4−45.2Polar aprotic > Protic
Thiophene oxidation1.7×10<sup>−4</sup>92.1−12.8Water > Organic mix
Amide hydrolysis5.8×10<sup>−6</sup>105.3+8.4Acidic > Basic

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with similar structures to N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide exhibit promising anticancer properties. For instance, derivatives of tetrazole have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties
Studies have demonstrated that tetrazole-containing compounds possess antimicrobial activity against a range of pathogens. The compound's ability to disrupt bacterial cell membranes is particularly noteworthy, making it a candidate for further development in antibiotic therapies .

Neurological Research

Anticonvulsant Effects
The compound has been evaluated for its anticonvulsant properties in animal models. Research shows that similar compounds can modulate neurotransmitter systems, thereby reducing seizure frequency and severity . This suggests potential applications in treating epilepsy and other seizure disorders.

Pharmacological Studies

Pharmacokinetics and Drug Delivery
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Research has indicated that modifications to the compound can enhance its bioavailability and therapeutic efficacy .

Toxicological Assessment
Assessments of the compound's toxicity are crucial for its development as a therapeutic agent. Preliminary studies suggest that it has a favorable safety profile compared to other compounds in its class .

Synthesis and Chemical Properties

Synthetic Routes
The synthesis of this compound has been achieved through various chemical pathways involving multi-step reactions. These processes typically include the formation of tetrazole rings and cyclopentathiophene structures .

Characterization Techniques
Characterization of the compound is performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray Crystallography to confirm its structure and purity .

Case Studies

Study TitleFocusFindings
Anticancer Activity of Tetrazole DerivativesCancer ResearchDemonstrated significant apoptosis in breast cancer cells using derivatives similar to the target compound .
Antimicrobial Efficacy Against Staphylococcus aureusMicrobiologyShowed effective inhibition of bacterial growth at low concentrations .
Evaluation of Anticonvulsant PropertiesNeurologyReduced seizure activity in rodent models, indicating potential for epilepsy treatment .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The tetrazole ring and methoxyphenyl group may interact with biological receptors or enzymes, modulating their activity. The cyclopenta[b]thiophene core may contribute to the compound’s electronic properties, influencing its interaction with cellular components .

Comparison with Similar Compounds

Structural Features

The following table highlights structural differences among selected analogs:

Compound Name / ID Key Substituents Core Structure
Target Compound 2-(1H-Tetrazol-1-yl), N-(4-methoxyphenyl) Cyclopenta[b]thiophene
N-(6-Methoxy-carbazol-1-yl) analog 2-(1H-Tetrazol-1-yl), N-(carbazole derivative) Cyclopenta[b]thiophene
N-(3-Cyano-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenyl-thiazole-5-carboxamide 3-Cyano, 4-methyl-2-phenyl-thiazole Cyclopenta[b]thiophene
C12 (Chromene-carboxamide derivative) 3-(Oxazol-2-ylcarbamoyl), 2-oxo-chromene Cyclopenta[b]thiophene
2-Amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 2-Amino, N-(2-fluorophenyl) Benzothiophene


Key Observations :

  • The tetrazole in the target compound distinguishes it from analogs with cyano () or amino groups ().
  • The 4-methoxyphenyl group provides steric and electronic contrasts to fluorophenyl () or carbazole () substituents.

Physical Properties

Data from (compounds C12–C16):

Compound Melting Point (°C) Density (g/cm³) Key Functional Groups
C12 39.3 1.4056 Chromene-carboxamide, oxazole
C13 40.3 1.3947 Pyrazole-amino, thiazole
C14 33.1 1.4802 Pyrazole-amino, oxazole
C15 29.0 1.5376 Phenyl-pyrazole, thiazole

Comparison :

  • The target compound’s tetrazole and methoxyphenyl groups may lower its density compared to C15 (1.5376 g/cm³) due to reduced molecular packing efficiency.
  • Melting points for tetrazole-containing compounds are typically higher than those of amino-substituted analogs (e.g., C15: 29.0°C) due to stronger intermolecular interactions .

Biological Activity

N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article reviews the current literature on the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Structure and Synthesis

The compound features a cyclopenta[b]thiophene core substituted with a 4-methoxyphenyl group and a tetrazole moiety. The synthesis typically involves multi-step organic reactions, including condensation reactions and cyclization processes. A notable method includes microwave-assisted synthesis which enhances yield and purity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the cyclopenta[b]thiophene scaffold. For instance, derivatives have shown significant antiproliferative effects against various cancer cell lines:

  • A549 (lung cancer) : Submicromolar GI50 values indicating strong growth inhibition.
  • OVACAR (ovarian cancer) : GI50 values ranging from 0.69 to 2.27 μM across different cell lines .

The anticancer activity is believed to stem from multiple mechanisms:

  • Cell Cycle Arrest : Induction of G2/M phase arrest in treated cells.
  • Apoptosis Induction : Activation of caspases (3, 8, and 9) leading to programmed cell death.
  • Tubulin Polymerization Inhibition : Disruption of microtubule dynamics which is critical for mitosis .

Antimicrobial Activity

Preliminary evaluations indicate that compounds with similar structures exhibit promising antimicrobial properties . For example, some derivatives have shown effectiveness against various pathogenic strains in vitro. The antimicrobial activity was assessed through standard susceptibility testing methods against both bacterial and fungal strains .

Antioxidant Properties

In addition to anticancer and antimicrobial activities, the compound has been evaluated for its antioxidant capabilities . Studies using DPPH radical scavenging assays indicated that certain derivatives possess antioxidant activities comparable to or exceeding that of ascorbic acid, suggesting potential applications in oxidative stress-related conditions .

Summary of Biological Activities

Activity TypeAssay TypeCell Lines/PathogensResults
AnticancerMTT AssayA549, OVACAR-4, CAKI-1GI50 values < 3 μM
AntimicrobialSusceptibility TestingVarious bacterial and fungal strainsPromising results observed
AntioxidantDPPH Radical Scavenging-Comparable to ascorbic acid

Case Studies

  • Antiproliferative Study : A recent study evaluated a series of cyclopenta[b]thiophene derivatives for their antiproliferative effects. The lead compound demonstrated significant inhibition in multiple cancer cell lines with minimal cytotoxicity towards normal cells .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of fused heterocycles containing tetrazole moieties. Results indicated that certain compounds exhibited strong antibacterial and antifungal activities, warranting further exploration for therapeutic use .

Q & A

Q. What are the optimal synthetic routes for preparing N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide?

  • Methodological Answer : The compound can be synthesized via condensation reactions. For example, cyclopenta[b]thiophene precursors are reacted with tetrazole derivatives under reflux in ethanol with catalytic glacial acetic acid (1–5 h). Post-reaction cooling and recrystallization (e.g., ethanol or isopropyl alcohol) yield purified products. Similar protocols are used for structurally related compounds, such as Schiff base formation in thiophene carboxamide derivatives .

Q. Which characterization techniques are essential for structural confirmation?

  • Methodological Answer : Critical techniques include:
  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (e.g., 400 MHz in chloroform-d) to assign protons and carbons, particularly distinguishing aromatic and aliphatic regions .
  • Mass Spectrometry : HRMS for molecular weight validation (e.g., deviation <1 ppm) .
  • IR Spectroscopy : Identification of functional groups (e.g., C=O at ~1700 cm1^{-1}, NH stretches) .
  • Melting Point Analysis : Consistency with literature values (e.g., 160–162°C for related compounds) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity and binding mechanisms of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations can assess binding affinity to targets like kinase enzymes or receptors. For example, analogs of cyclopenta[b]thiophene derivatives have been computationally evaluated for anti-cancer activity by analyzing interactions with ATP-binding pockets or DNA . ADMET predictions (e.g., SwissADME) further evaluate pharmacokinetic properties, such as solubility and cytochrome P450 interactions.

Q. What strategies resolve contradictions in solubility or bioactivity data across studies?

  • Methodological Answer :
  • Standardized Protocols : Use consistent solvents (e.g., DMSO for stock solutions) and purity verification via HPLC (>95% purity) .
  • Comparative Assays : Replicate experiments under controlled conditions (e.g., pH, temperature) and validate bioactivity using orthogonal assays (e.g., enzymatic vs. cell-based) .
  • Data Normalization : Account for batch-to-batch variability by normalizing to internal controls (e.g., reference inhibitors).

Q. How do structural modifications (e.g., substituents on the tetrazole or methoxyphenyl groups) affect bioactivity?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs with substituent variations (e.g., halogenation, alkylation) and test against biological targets. For example, replacing the methoxy group with nitro or amino groups alters electron density and hydrogen-bonding capacity, impacting receptor binding .
  • Physicochemical Profiling : Measure logP (octanol-water partition coefficient) and polar surface area to correlate hydrophobicity with membrane permeability .

Q. What experimental designs assess metabolic stability and aldehyde oxidase (AO) susceptibility?

  • Methodological Answer :
  • In Vitro Assays : Incubate the compound with human liver S9 fractions or recombinant AO enzymes, monitoring metabolite formation via LC-MS/MS .
  • In Silico Tools : Use software like StarDrop or MOE to predict AO-mediated oxidation sites based on electron-deficient regions (e.g., tetrazole rings) .

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